Natamycin is a polyene amphoteric macrolide antibiotic with antifungal properties. Natamycin exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, natamycin is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.
Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.
C33H47NO13
Natamycin
CAS No.: 7681-93-8
Cat. No.: VC21536827
Molecular Formula: C33H47O13N
C33H47NO13
Molecular Weight: 665.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 7681-93-8 |
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Molecular Formula | C33H47O13N C33H47NO13 |
Molecular Weight | 665.7 g/mol |
IUPAC Name | (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |
Standard InChI | InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32?,33-/m1/s1 |
Standard InChI Key | NCXMLFZGDNKEPB-BQGNJOPGSA-N |
Isomeric SMILES | C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
SMILES | CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Canonical SMILES | CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Appearance | Solid powder |
Boiling Point | 897.6±65.0 °C at 760 mmHg |
Melting Point | 290 °C |
Chemical Structure and Physical Properties
Natamycin is characterized by a complex chemical structure with the molecular formula C₃₃H₄₇NO₁₃ and a molecular weight of 665.733 g/mol . Structurally, it belongs to the polyene macrolide class of compounds, featuring a large lactone ring with multiple conjugated double bonds, which is critical for its biological activity.
Physical Properties
The physical properties of natamycin provide important insights into its behavior in various applications and formulations. Based on EPA documentation and other sources, key physical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Natamycin
Natamycin exhibits amphoteric properties, possessing both acidic and basic functional groups, which influence its behavior in different pH environments . This characteristic contributes to its stability profile and interactions with biological systems.
Mechanism of Action
The antifungal activity of natamycin stems from its specific interaction with ergosterol, a vital component of fungal cell membranes. Unlike some other antifungal agents, natamycin's mechanism follows a distinctive pathway.
Ergosterol Binding and Membrane Disruption
Natamycin exhibits a high affinity for ergosterol (approximately 100 μM) and forms a polyene-ergosterol complex, which is facilitated by a double bond in the B ring of ergosterol . This binding occurs without initially permeabilizing the membrane but directly blocks fungal growth . The formation of this complex alters membrane permeability, resulting in the leakage of essential ions and small peptides, which ultimately leads to fungal cell death .
Disruption of Cellular Processes
Beyond simple membrane disruption, natamycin interferes with critical cellular processes. It inhibits the formation of vacuoles in yeast cells, a process that requires ergosterol for normal function . Additionally, studies have demonstrated that natamycin prevents endocytosis in germinating conidia of Penicillium discolor without membrane permeabilization .
Research has also shown that natamycin causes leakage of potassium ions in vesicles containing ergosterol, disrupting plasma membrane potential and leading to cell death . This multi-faceted approach to disrupting fungal cell function contributes to natamycin's effectiveness against various fungal species.
Antimicrobial Spectrum and Efficacy
Natamycin demonstrates broad-spectrum activity against numerous fungal pathogens while showing no activity against bacteria or viruses.
Antifungal Spectrum
The compound is effective against numerous clinically significant fungi, including:
Minimum Inhibitory Concentrations
Natamycin exhibits potent fungistatic and fungicidal activity at relatively low concentrations. The minimum inhibitory concentrations (MICs) required for effective control of various fungal species are presented in Table 2.
Table 2: Minimum Inhibitory Concentrations of Natamycin
These MIC values highlight natamycin's potency against fungal pathogens and provide guidance for appropriate dosing in various applications.
Medical Applications
Natamycin's selective toxicity against fungi while demonstrating minimal systemic absorption has established it as a valuable therapeutic agent, particularly in ophthalmology.
Ophthalmic Uses
Natamycin is primarily used in ophthalmology for the treatment of fungal eye infections. NATACYN® (natamycin ophthalmic suspension) 5% is indicated for the treatment of:
The formulation typically contains 50 mg of natamycin per mL with benzalkonium chloride (0.02%) as a preservative .
Efficacy in Fungal Keratitis
A systematic review examining natamycin in the treatment of fungal keratitis found that it outperformed several other antifungal agents. Specifically, when compared to 1% voriconazole, 5% natamycin demonstrated significantly better outcomes (regression coefficient = -0.18 logMAR; 95% CI, -0.30 to -0.05; P=0.006), with particularly strong results against Fusarium infections (regression coefficient = -0.41 logMAR; 95% CI, -0.61 to -0.20; P<0.001) .
Similarly, when compared to fluconazole, natamycin showed a significant difference in cure rate (χ²=5.048, P<0.05) and achieved effectiveness in a shorter average period of therapy (t=7.94, P<0.01) .
Combination Therapies
Recent research has explored combining natamycin with other ophthalmic agents to enhance efficacy, particularly against resistant strains. Studies evaluating interactions between natamycin and non-antifungal ophthalmic agents against resistant Fusarium ocular isolates found synergistic or indifferent interactions depending on the isolate and the combination used . Combinations that showed synergistic potential included:
These findings suggest potential therapeutic approaches for treating drug-recalcitrant ocular fungal infections.
Food Industry Applications
Natamycin has been extensively used in the food industry as a preservative due to its effectiveness against fungi while being considered safe for consumption.
Regulatory Status
Natamycin is designated as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) . In the European Union, it is labeled with the E number E235 as a food preservative .
Applications in Food Preservation
Natamycin serves as an effective preservative in various food products, including:
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Dairy products (cheeses, yogurt)
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Khoa (a dairy product)
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Sausages and processed meats
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Fruit juices
The compound is particularly valued in food applications due to its lack of color and odor, which prevents alterations to the sensory attributes of the preserved foods .
Agricultural Applications
Beyond its medical and food preservation roles, natamycin has demonstrated significant efficacy as a biofungicide for managing postharvest fruit decays.
Efficacy in Postharvest Disease Management
Studies evaluating natamycin's effectiveness against postharvest fruit decays in citrus have yielded promising results. When applied to lemon fruit at a concentration of 500 μg/ml, natamycin significantly reduced the incidence of green mold from 81.9% in the water control to between 5.0% and 10.7%, depending on the application method .
Different application methods were assessed, including:
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Aqueous solutions
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Application in storage fruit coatings
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Application in packing fruit coatings
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Staged applications (aqueous followed by coating treatments)
Efficacy Across Different Citrus Species
The effectiveness of natamycin varies across different citrus species, as shown in Table 3.
Table 3: Natamycin Efficacy Against Green Mold in Different Citrus Species
Citrus Species | Control Incidence (%) | Natamycin Treatment Incidence (%) | Reduction (%) | P-value |
---|---|---|---|---|
Grapefruit | 51.9 | 7.4 | 85.7 | <0.0001 |
Lemon | 85.3 | 14.8 | 82.6 | <0.0001 |
Mandarin | 84.5 | 44.7 | 47.1 | <0.0001 |
Orange | 74.6 | 40.4 | 45.8 | 0.0006 |
These results indicate that natamycin is significantly more effective in reducing green mold on grapefruit and lemon compared to orange and mandarin .
Synergistic Combinations
Studies have also demonstrated that combining natamycin with other fungicides can enhance its efficacy in agricultural applications. Combinations of natamycin-fludioxonil or natamycin-propiconazole showed synergistic effects, resulting in greater than 85% reduction of green mold and sour rot in citrus fruits .
These data suggest a favorable safety profile with low acute toxicity.
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